molecular formula C15H13NO5 B1274817 [4-(Benzyloxy)-3-nitrophenyl]acetic acid CAS No. 61873-94-7

[4-(Benzyloxy)-3-nitrophenyl]acetic acid

Cat. No. B1274817
CAS RN: 61873-94-7
M. Wt: 287.27 g/mol
InChI Key: QWQAHUSIRNIMKQ-UHFFFAOYSA-N
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Description

“[4-(Benzyloxy)-3-nitrophenyl]acetic acid” is a chemical compound with the molecular formula C15H13NO5 . It is a derivative of phenyl-acetic acid .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4-Benzyloxy-3-methoxyphenylacetic acid has been synthesized by the benzylation of 4-hydroxy-3-methoxyphenylacetic acid . Additionally, the Suzuki–Miyaura coupling reaction, which involves the use of organoboron reagents, could potentially be used in the synthesis of such compounds .


Molecular Structure Analysis

The molecular structure of “[4-(Benzyloxy)-3-nitrophenyl]acetic acid” consists of a benzene ring with a benzyloxy group at the 4-position and a nitro group at the 3-position. The benzene ring is further connected to an acetic acid group .


Chemical Reactions Analysis

The compound, being a derivative of phenyl-acetic acid, might undergo reactions similar to carboxylic acids. These could include nucleophilic acyl substitution reactions, which can lead to the formation of acid chlorides, anhydrides, esters, and amides . Additionally, the compound might undergo benzylic oxidations and reductions .

Scientific Research Applications

Synthesis of Transition Metal Complexes

This compound serves as a precursor in the synthesis of various transition metal complexes. These complexes have been studied for their structural properties and potential applications in fields like catalysis and materials science .

Antioxidant Activity

Research indicates that metal complexes derived from this compound exhibit significant in vitro antioxidant activity. This property is crucial for applications in pharmaceuticals and nutraceuticals, where oxidative stress mitigation is desired .

Antimicrobial Activity

The compound has been utilized to create metal complexes with notable antimicrobial properties. These complexes have shown effectiveness against a range of bacterial and fungal strains, which is valuable for developing new antibiotics and antifungal agents .

Molecular Docking Studies

Molecular docking studies of the compound and its derivatives have been conducted to understand their interaction with various enzymes. This application is particularly relevant in drug design, where the binding efficiency to target enzymes is a critical factor .

Safety and Hazards

While specific safety and hazard information for “[4-(Benzyloxy)-3-nitrophenyl]acetic acid” is not available, it’s generally advisable to avoid contact with skin and eyes, avoid breathing dust, and not to ingest chemical compounds. If swallowed, immediate medical assistance should be sought .

properties

IUPAC Name

2-(3-nitro-4-phenylmethoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c17-15(18)9-12-6-7-14(13(8-12)16(19)20)21-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQAHUSIRNIMKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80391685
Record name [4-(benzyloxy)-3-nitrophenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Benzyloxy)-3-nitrophenyl]acetic acid

CAS RN

61873-94-7
Record name 3-Nitro-4-(phenylmethoxy)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61873-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(benzyloxy)-3-nitrophenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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